2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1508538-10-0
VCID: VC6882691
InChI: InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2
SMILES: C1=CNC(=C1)C2=NN=C(O2)CCO
Molecular Formula: C8H9N3O2
Molecular Weight: 179.179

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

CAS No.: 1508538-10-0

Cat. No.: VC6882691

Molecular Formula: C8H9N3O2

Molecular Weight: 179.179

* For research use only. Not for human or veterinary use.

2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol - 1508538-10-0

Specification

CAS No. 1508538-10-0
Molecular Formula C8H9N3O2
Molecular Weight 179.179
IUPAC Name 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethanol
Standard InChI InChI=1S/C8H9N3O2/c12-5-3-7-10-11-8(13-7)6-2-1-4-9-6/h1-2,4,9,12H,3,5H2
Standard InChI Key CUDCBWKCEXZZBB-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C2=NN=C(O2)CCO

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is C₈H₈N₃O₂, with a molecular weight of 179.17 g/mol. The compound’s structure comprises:

  • A 1H-pyrrole ring at position 5 of the oxadiazole, contributing aromaticity and electron-rich properties.

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • A 2-hydroxyethyl group at position 2 of the oxadiazole, enhancing solubility and enabling functionalization.

The pyrrole-oxadiazole scaffold is structurally analogous to compounds reported in antimicrobial and antitumor research, such as 5-substituted-1,3,4-oxadiazole derivatives bearing pyrrole motifs .

Synthetic Pathways and Methodologies

Formation of the Oxadiazole Core

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides. For example:

  • Hydrazide Formation: Reacting ethyl 4-pyrrol-1-ylbenzoate with hydrazine hydrate yields 4-pyrrol-1-ylbenzoic acid hydrazide .

  • Cyclization: Treating the hydrazide with phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) under reflux conditions facilitates cyclization into the oxadiazole ring .

Example Reaction:

R-CO-NH-NH2+CS2KOH, EtOHR-Oxadiazole+H2S[1][3]\text{R-CO-NH-NH}_2 + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{R-Oxadiazole} + \text{H}_2\text{S} \uparrow \quad \text{[1][3]}

Incorporation of the Hydroxyethyl Group

The 2-hydroxyethyl side chain is introduced via nucleophilic substitution or ester hydrolysis:

  • Alkylation: Reacting a pre-formed oxadiazole with ethylene oxide or 2-bromoethanol in the presence of a base (e.g., K₂CO₃).

  • Ester Hydrolysis: If the ethyl group is initially an ester (e.g., ethyl oxadiazole), hydrolysis with aqueous NaOH yields the alcohol .

Pharmacological Activities of Structural Analogs

While direct data on 2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol is scarce, closely related compounds exhibit notable bioactivity:

Antimicrobial Activity

  • Pyrrole-oxadiazole hybrids (e.g., 2-(4-(1H-pyrrol-1-yl)phenyl)-5-phenyl-1,3,4-oxadiazole) demonstrated MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin (2 µg/mL) .

  • The oxadiazole ring’s electron-deficient nature disrupts microbial cell membranes, while the pyrrole enhances penetration .

Anticancer Properties

  • Oxadiazoles with pyrrole substituents inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀: 10–20 µM) .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N oxadiazole), and 3100 cm⁻¹ (pyrrole C-H) .

  • ¹H NMR (DMSO-d₆): δ 2.85 (t, 2H, -CH₂OH), δ 3.70 (t, 2H, -CH₂-Oxadiazole), δ 6.45–7.20 (m, 3H, pyrrole-H) .

Industrial and Research Applications

Drug Development

  • The compound’s scaffold is a candidate for antibacterial and antitubercular drug leads, with modifications to the hydroxyethyl group improving pharmacokinetics .

Material Science

  • Pyrrole-oxadiazole polymers exhibit fluorescence and thermal stability, suitable for organic LEDs .

Challenges and Future Directions

  • Synthetic Yield Optimization: Current methods yield 60–80%; microwave-assisted synthesis could enhance efficiency .

  • Toxicity Profiling: Preliminary analogs show hepatotoxicity at high doses (>100 mg/kg), necessitating structural tweaks .

  • Targeted Delivery: Conjugating hydroxyethyl groups with nanoparticles may improve bioavailability .

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